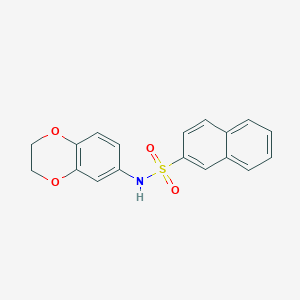

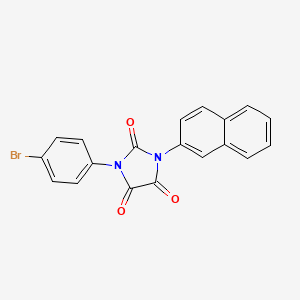

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthalenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,3-Dihydro-1,4-benzodioxin-6-yl) compounds are a class of organic compounds that contain a benzodioxin ring attached to an amine group . They are often used in the synthesis of various pharmaceuticals due to their biological activities .

Synthesis Analysis

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl) compounds often involves complex chemical processes. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 has been reported .Molecular Structure Analysis

The molecular structure of these compounds is crucial for understanding their chemical behavior and potential applications. Techniques such as IR, 1H NMR, 13C NMR, and EI-MS spectroscopy are often used to determine their structures .Chemical Reactions Analysis

These compounds participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.Physical And Chemical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of these compounds.Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

Research has identified naphthalenesulfonamides as potent inhibitors of protein kinases. These compounds, including similar structures to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthalenesulfonamide, have been found to inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. The inhibition of these kinases suggests potential applications in regulating signal transduction processes that are critical in various cellular functions (Hidaka et al., 1984).

Environmental Monitoring

Naphthalenesulfonates, closely related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthalenesulfonamide, have been studied for their presence and impact in industrial effluents. Their highly water-soluble nature makes them prevalent in the chemical, pharmaceutical, and textile industries, indicating the need for monitoring their concentrations in wastewater to assess environmental impact (Alonso et al., 1999).

Antileishmanial and Trypanocidal Activity

Some N-benzene and N-naphthalenesulfonamide derivatives have been explored for their in vitro and in vivo antileishmanial and trypanocidal activities. These studies indicate that certain sulfonamides could serve as a basis for developing new treatments against parasitic infections such as Leishmaniasis and Chagas disease (Galiana‐Roselló et al., 2013).

Fluorescence Sensing and Intracellular Imaging

A naphthalene-based sulfonamide Schiff base has been identified as a fluorescent turn-on probe for the selective detection of Al3+ ions in an aqueous system. This application is significant for biological and environmental monitoring, where the detection and imaging of specific metal ions are crucial (Mondal et al., 2015).

Mecanismo De Acción

While the specific mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthalenesulfonamide is not known, similar compounds are known to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties by activating certain pathways.

Safety and Hazards

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c20-24(21,16-7-5-13-3-1-2-4-14(13)11-16)19-15-6-8-17-18(12-15)23-10-9-22-17/h1-8,11-12,19H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFWZLKEXGGIAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)naphthalene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5566898.png)

![2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B5566936.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5566941.png)

![ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate](/img/structure/B5566949.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B5566953.png)

![2,5-dimethyl-4-oxo-3-{2-oxo-2-[(3-pyridinylmethyl)amino]ethyl}-N-(3-pyridinylmethyl)-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxamide](/img/structure/B5566955.png)

![9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5566992.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5566998.png)

![2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5567004.png)